Ethyl3-[(oxetan-3-yl)amino]propanoate
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Overview
Description
Ethyl 3-[(oxetan-3-yl)amino]propanoate is a heterocyclic compound featuring an oxetane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[(oxetan-3-yl)amino]propanoate typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(oxetan-3-ylidene)acetates . This reaction is catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions. The starting material, methyl 2-(oxetan-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a Horner–Wadsworth–Emmons reaction .
Industrial Production Methods
the synthesis methods used in research laboratories can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(oxetan-3-yl)amino]propanoate undergoes various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form oxetanones.
Reduction: Reduction reactions can open the oxetane ring, leading to linear products.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Oxetanones.
Reduction: Linear alcohols or amines.
Substitution: Substituted amino derivatives.
Scientific Research Applications
Ethyl 3-[(oxetan-3-yl)amino]propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 3-[(oxetan-3-yl)amino]propanoate involves its interaction with biological targets through its oxetane ring. The ring’s strain and reactivity allow it to participate in various biochemical pathways, potentially leading to therapeutic effects . The exact molecular targets and pathways are still under investigation, but the compound’s ability to undergo ring-opening reactions is a key feature .
Comparison with Similar Compounds
Similar Compounds
Azetidine derivatives: Similar four-membered ring structures with nitrogen atoms.
Oxetanones: Oxidized forms of oxetanes.
Amino acid derivatives: Compounds with similar functional groups and reactivity.
Uniqueness
Ethyl 3-[(oxetan-3-yl)amino]propanoate is unique due to its combination of an oxetane ring and an amino group, which imparts distinct reactivity and potential biological activity . This combination is not commonly found in other similar compounds, making it a valuable target for further research and development .
Properties
Molecular Formula |
C8H15NO3 |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
ethyl 3-(oxetan-3-ylamino)propanoate |
InChI |
InChI=1S/C8H15NO3/c1-2-12-8(10)3-4-9-7-5-11-6-7/h7,9H,2-6H2,1H3 |
InChI Key |
YHELADLBCWMKDI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCNC1COC1 |
Origin of Product |
United States |
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